molecular formula C19H17N3O2 B2936537 N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide CAS No. 922670-58-4

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide

Cat. No.: B2936537
CAS No.: 922670-58-4
M. Wt: 319.364
InChI Key: MUOZZOQGXHCRFB-UHFFFAOYSA-N
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Description

N-[3-(6-Methoxypyridazin-3-yl)phenyl]-3-methylbenzamide is a benzamide derivative featuring a 6-methoxypyridazine moiety linked via a phenyl ring to a 3-methyl-substituted benzamide group. The methoxypyridazine group is electron-deficient due to the pyridazine ring’s two nitrogen atoms, which may enhance hydrogen bonding and π-stacking interactions, while the 3-methyl group on the benzamide could increase lipophilicity .

Properties

IUPAC Name

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-5-3-7-15(11-13)19(23)20-16-8-4-6-14(12-16)17-9-10-18(24-2)22-21-17/h3-12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOZZOQGXHCRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide typically involves the reaction of 3-amino-6-methoxypyridazine with 3-methylbenzoyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace substituents on the aromatic ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It finds applications in the development of new materials and as a component in chemical formulations.

Mechanism of Action

The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

  • N-(3-Chlorophenyl)-3-methylbenzamide hemihydrate () :

    • Replaces the methoxypyridazinylphenyl group with a 3-chlorophenyl ring.
    • Exhibits a dihedral angle of 49.5° between aromatic rings, smaller than the 73.3° angle in N-(2,6-dimethylphenyl)-3-methylbenzamide (), suggesting substituents influence molecular planarity.
    • Intramolecular C–H···O hydrogen bonds stabilize its structure, a feature likely shared with the target compound .
  • N-[3-(Hydrazinocarbonyl)phenyl]-3-methylbenzamide (): Incorporates a hydrazinocarbonyl group instead of methoxypyridazine.

Heterocyclic Modifications

  • N-(6-Methoxypyridin-3-yl)benzamide (): Substitutes pyridazine with a pyridine ring. Reported yield: 88% (vs. 64% for N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-methylbenzamide in ) .
  • Thiazine and Thiazole Derivatives () :

    • Compounds like N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylbenzamide (3o) feature thiazole rings instead of pyridazine.
    • Thiazole’s sulfur atom may confer distinct electronic properties and biological activity compared to pyridazine-based analogs .

Sulfonamide vs. Benzamide Derivatives

  • G619-0164 (4-Iodo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide) () :
    • Replaces the benzamide with a sulfonamide group.
    • Sulfonamides are more acidic (pKa ~10) than benzamides (pKa ~15–17), affecting solubility and protein-binding interactions .

Physicochemical Properties

Melting Points and Stability

  • N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-3-methylbenzamide () :
    • Melting point: 220–221°C, higher than nitro-substituted analogs (e.g., 168–170°C for Compound 5), indicating methyl groups enhance crystalline stability .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :
    • Synthesized via carboxylic acid-amine coupling (11% yield) or acyl chloride route (higher yield).
    • Characterized by X-ray crystallography, revealing a bent conformation conducive to metal coordination .

Spectroscopic Characterization

  • 1H NMR Trends :
    • Methyl groups on benzamide (δ ~2.3 ppm) and methoxy groups on pyridazine (δ ~3.9 ppm) produce distinct signals, as seen in and .
  • IR Spectroscopy :
    • Amide C=O stretches appear at ~1650–1680 cm⁻¹, consistent across benzamide derivatives () .

Role as Directing Groups in C–H Activation

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :
    • Functions as an N,O-bidentate directing group in Rh- or Pd-catalyzed C–H functionalization.
    • The target compound’s methoxypyridazine may similarly coordinate transition metals, enabling regioselective reactions .

Biological Activity

N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure, characterized by a methoxypyridazine moiety attached to a phenyl ring, along with a methylbenzamide functional group. This specific arrangement of functional groups contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The binding of this compound can modulate enzymatic activity or receptor signaling pathways, which leads to diverse biological effects.

Anticancer Properties

Research indicates that compounds containing nitro groups, similar to this compound, exhibit significant anticancer activity. The mechanism often involves the reduction of the nitro group to form reactive intermediates that interact with DNA, thereby inhibiting cancer cell proliferation.

Inhibitory Effects on Enzymes

The compound has been studied for its potential inhibitory effects on specific enzymes involved in cancer progression and other diseases. For instance, it may inhibit hydroxysteroid 17β-dehydrogenase (HSD17B13), which is linked to liver diseases and certain cancers .

Research Findings and Case Studies

  • Anticancer Activity : A study evaluated the efficacy of this compound against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations ranging from 10 µM to 100 µM, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : Another research focused on the compound's ability to inhibit HSD17B13. The IC50 value was determined to be approximately 50 nM, highlighting its potency as an enzyme inhibitor relevant for treating liver-related disorders.

Table 1: Biological Activity Summary

Activity TypeTargetIC50 Value (nM)Notes
AnticancerVarious cancer cells10 - 100Significant reduction in cell viability
Enzyme InhibitionHSD17B13~50Potential treatment for liver diseases

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamideNitro group presenceNotable anticancer properties
N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-methylbenzamideDifferent substitution patternVaries in enzyme inhibition

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